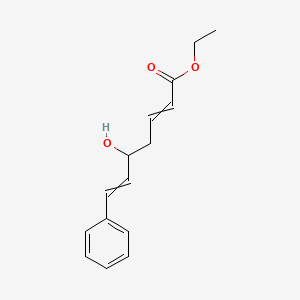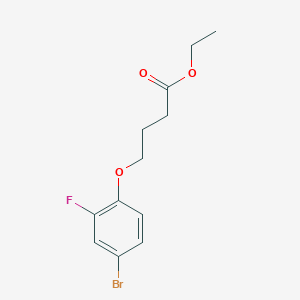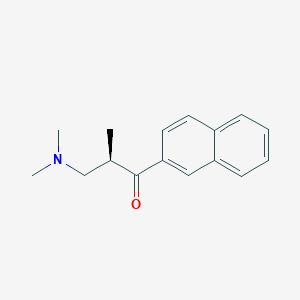
C29H29ClN6O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinone Analog 31k involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at temperatures between 60-75°C . The reaction mixture is then cooled, and water is added to adjust the pH. The organic phase is washed, and the solvent is removed. The residue is purified through crystallization in acetonitrile to obtain the final product with high purity .
Industrial Production Methods
Industrial production of Pyrazinone Analog 31k follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale reactors and purification systems, such as crystallization and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinone Analog 31k undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Pyrazinone Analog 31k has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrazinone Analog 31k involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit the release of histamine and other inflammatory mediators, making it effective in treating allergic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loratadine: Another compound with similar antihistaminic properties.
Desloratadine: A metabolite of loratadine with similar effects.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness
Pyrazinone Analog 31k is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to selectively inhibit certain pathways makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C29H29ClN6O2 |
|---|---|
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
(E)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C29H29ClN6O2/c1-2-3-16-38-27-11-10-22(18-26(27)30)28-24(20-36(34-28)25-8-5-4-6-9-25)17-23(19-31)29(37)33-12-7-14-35-15-13-32-21-35/h4-6,8-11,13,15,17-18,20-21H,2-3,7,12,14,16H2,1H3,(H,33,37)/b23-17+ |
Clé InChI |
QHTHGZXZKUIGGT-HAVVHWLPSA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)




![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)


![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)

